
3,3,5-Trimethylpiperidine
Overview
Description
3,3,5-Trimethylpiperidine is an organic compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by three methyl groups attached to the piperidine ring at positions 3 and 5 . This compound is commonly used as a catalyst in chemical reactions and as an intermediate in the production of various organic compounds.
Mechanism of Action
Target of Action
3,3,5-Trimethylpiperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been used as starting components for chiral optimization , suggesting that they may interact with their targets to induce changes in molecular structure.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may affect various biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 12723 , which may influence its bioavailability.
Result of Action
Piperidine derivatives have been found to have various pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound is a liquid at normal temperatures , suggesting that its physical state may be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylpiperidine typically involves the hydrogenation of 3,3,5-trimethylpyridine. This process is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel . The reaction conditions are carefully controlled to ensure the complete reduction of the pyridine ring to the piperidine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: More saturated piperidine derivatives.
Substitution: Alkylated or arylated piperidine derivatives.
Scientific Research Applications
3,3,5-Trimethylpiperidine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 3,3,5-Trimethylpiperidine, characterized by a six-membered ring with one nitrogen atom.
2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine with four methyl groups attached to the ring.
4-Methylpiperidine: A piperidine derivative with a single methyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
3,3,5-Trimethylpiperidine (TMP) is a cyclic amine with notable biological activity. Its structural characteristics contribute to its diverse pharmacological properties. This article reviews the biological activity of TMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
TMP is a derivative of piperidine, characterized by three methyl groups attached to the piperidine ring. This unique structure enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
TMP exhibits various mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : TMP acts as a free radical scavenger, which helps mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Enzyme Modulation : TMP can interact with specific enzymes and receptors, potentially acting as an inhibitor or activator depending on the target .
- Neuroprotective Effects : Research indicates that TMP may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Antimicrobial Properties
TMP has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that TMP can induce apoptosis in certain tumor cells, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Study on Neuroprotection : A study investigated the effects of TMP on neuronal cells exposed to oxidative stress. Results showed that TMP significantly reduced cell death and improved cell viability compared to controls .
- Antimicrobial Efficacy : In a clinical trial, TMP was tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness at higher concentrations .
- Cytotoxicity Assessment : Research involving human cancer cell lines revealed that TMP exhibited an IC50 value of 25 µM against breast cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Data Summary Table
Properties
IUPAC Name |
3,3,5-trimethylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-8(2,3)6-9-5-7/h7,9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQWBAPFRDIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312304 | |
Record name | 3,3,5-Trimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-46-5 | |
Record name | 3,3,5-Trimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37832-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,5-Trimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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